1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields, including biomedical research. This compound features a pyrimidine-2,4-dione core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base like imidazole.
Formation of the Oxolane Ring: The oxolane ring is formed through a series of cyclization reactions.
Introduction of the Pyrimidine Core: The pyrimidine core is introduced via nucleophilic substitution reactions.
Final Deprotection: The final step involves the removal of the protecting groups to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with nucleic acids, leading to its biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-((2R,3R,4R)-4-((tert-butyldimethylsilyl)oxy)-3-fluoro-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione .
- (2R,4R)-1-(tert-Butoxycarbonyl)-4-[[tert-butyl(dimethyl)silyl]oxy]-2-pyrrolidinecarboxylic acid .
Uniqueness
1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific structural features, such as the presence of tert-butyl(dimethyl)silyl groups and the oxolane ring
Properties
Molecular Formula |
C21H38N2O5Si2 |
---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H38N2O5Si2/c1-14-16(27-29(8,9)20(2,3)4)17(28-30(10,11)21(5,6)7)18(26-14)23-13-12-15(24)22-19(23)25/h12-13,16-18H,1H2,2-11H3,(H,22,24,25)/t16-,17?,18+/m0/s1 |
InChI Key |
TYAQGUMZCVVFHL-PXKIYYGHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C([C@@H](OC1=C)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(=C)OC1N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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